![molecular formula C26H28N4O4S B2356346 N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111960-05-4](/img/structure/B2356346.png)
N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Pyrimidine Derivatives in Scientific Research
Synthesis and Structural Analysis : Research into heterocyclic derivatives, such as those involving guanidine and pyrimidine, often focuses on the synthesis of novel compounds and their structural elucidation through methods like X-ray crystallography. For instance, studies have detailed the formation and structure determination of compounds with complex heterocyclic frameworks, offering insights into the methodologies that could be applied to synthesize and analyze the structure of N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide and similar molecules (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activities : The exploration of new heterocycles incorporating known bioactive moieties has led to the discovery of compounds with significant antimicrobial properties. Synthesizing new heterocyclic compounds incorporating antipyrine moiety, for example, has yielded molecules with evaluated antimicrobial activities, suggesting a potential area of application for complex pyrimidine derivatives in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-16(2)30-25(32)24-23(19(14-29(24)3)17-9-7-6-8-10-17)28-26(30)35-15-22(31)27-20-12-11-18(33-4)13-21(20)34-5/h6-14,16H,15H2,1-5H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRVWDMFZYBCRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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